N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a cyclopentylpropanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Benzoylation: The tetrahydroquinoline core is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Amidation: The final step involves the introduction of the cyclopentylpropanamide side chain. This can be achieved through an amidation reaction, where the benzoylated tetrahydroquinoline reacts with a cyclopentylpropanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroxylated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
Uniqueness
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide stands out due to its unique cyclopentylpropanamide side chain, which imparts distinct chemical and biological properties compared to its analogs
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research and case studies.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. The tetrahydroquinoline core has been associated with antibacterial effects against various pathogens. For instance:
- In vitro studies have shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α). Inflammation plays a crucial role in various chronic diseases, including arthritis and inflammatory bowel disease.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
- Its structural components may facilitate binding to targets within the cell membrane or cytoplasm.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrahydroquinoline derivatives demonstrated that modifications to the benzoyl group significantly impacted antimicrobial activity. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment involving inflammatory models in mice, this compound was administered at various dosages. Results indicated a significant reduction in paw edema and levels of pro-inflammatory cytokines compared to the control group .
Research Findings Summary Table
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(15-12-18-7-4-5-8-18)25-21-13-14-22-20(17-21)11-6-16-26(22)24(28)19-9-2-1-3-10-19/h1-3,9-10,13-14,17-18H,4-8,11-12,15-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZDZTXHJQAOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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